Valerate

Description

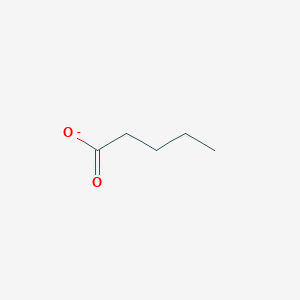

Structure

3D Structure

Properties

CAS No. |

10023-74-2 |

|---|---|

Molecular Formula |

C5H9O2- |

Molecular Weight |

101.12 g/mol |

IUPAC Name |

pentanoate |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/p-1 |

InChI Key |

NQPDZGIKBAWPEJ-UHFFFAOYSA-M |

SMILES |

CCCCC(=O)[O-] |

Canonical SMILES |

CCCCC(=O)[O-] |

Other CAS No. |

10023-74-2 |

Synonyms |

pentanoate |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Valerate in the Gut Microbiota: A Technical Guide for Researchers

December 18, 2025

Abstract

Valerate, a five-carbon short-chain fatty acid (SCFA) produced by the gut microbiota, is emerging as a significant modulator of host physiology. While less abundant than acetate (B1210297), propionate (B1217596), and butyrate (B1204436), this compound exhibits unique and potent biological activities that warrant detailed investigation. This technical guide provides an in-depth overview of the current understanding of this compound's role in the gut, catering to researchers, scientists, and drug development professionals. It covers the microbial biosynthesis of this compound, its absorption and metabolism, and its multifaceted effects on gut health, inflammation, and the gut-brain axis. This document summarizes key quantitative data, outlines experimental protocols for studying this compound, and visualizes the signaling pathways through which it exerts its effects.

Introduction

The gut microbiome plays a pivotal role in human health and disease, largely through the production of metabolites such as short-chain fatty acids (SCFAs).[1] SCFAs are the primary end-products of bacterial fermentation of dietary fibers and, to a lesser extent, proteins in the colon.[2] While the three major SCFAs—acetate, propionate, and butyrate—have been extensively studied, the so-called "minor" SCFAs, including this compound, are gaining increasing attention for their distinct and significant physiological impacts.[1] this compound (pentanoic acid) is a five-carbon fatty acid that has been linked to various aspects of host health, from maintaining intestinal barrier integrity to modulating the immune system and influencing the central nervous system.[3][4] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community to facilitate further research and therapeutic development.

Microbial Production of this compound

This compound is produced in the colon by specific bacterial species through various metabolic pathways, primarily involving the fermentation of amino acids and the chain elongation of shorter SCFAs.

Key this compound-Producing Bacteria

Several bacterial species have been identified as key producers of this compound in the human gut. Notably, members of the Lachnospiraceae and Erysipelotrichaceae families are significant contributors.

-

Megasphaera elsdenii : This species is a well-characterized this compound producer, capable of utilizing lactate (B86563) to form this compound.[5][6][7] Its presence in the gut has been positively correlated with fecal this compound levels.[5]

-

Oscillibacter valericigenes : As its name suggests, this bacterium is a known this compound former.[5]

-

Anaerostipes hadrus and Coprococcus comes : These members of the Lachnospiraceae family can produce this compound through the reverse β-oxidation pathway, incorporating shorter SCFAs like acetate and propionate.[8]

Biosynthetic Pathways

The production of this compound by the gut microbiota occurs through two primary pathways:

-

The Amino Acid Fermentation Pathway: Certain amino acids, such as proline, can be fermented by gut bacteria to produce this compound.[8]

-

The Reverse β-Oxidation Pathway (Chain Elongation): This pathway involves the condensation of acetyl-CoA with propionyl-CoA to form valeryl-CoA, which is then converted to this compound.[8] This process is influenced by the availability of precursor SCFAs. For instance, the balance of ethanol (B145695) and propionate in the gut can influence whether microbes produce butyrate or this compound.[1]

A simplified representation of the microbial biosynthesis of this compound is presented below.

Absorption and Metabolism

Once produced in the colon, this compound is absorbed by the host. Its ionized form, this compound, is transported across the colonic epithelium.[1] It then enters the portal vein and is transported to the liver, where it can be metabolized via β-oxidation.[1] A portion of this compound can escape hepatic metabolism and enter systemic circulation, allowing it to exert effects on peripheral organs and the brain.[1] Studies in rats have shown that valproate, a structural analogue, is absorbed from both the stomach and the intestine, with a slower absorption rate in the stomach.[9] Piglet models indicate that valproic acid is absorbed throughout the small intestine and colon, with the most efficient absorption occurring in the jejunum and left colon.[10]

Physiological Roles and Mechanisms of Action

This compound acts as a signaling molecule with a range of effects on host physiology, particularly in the gut and the central nervous system.

Gut Health and Intestinal Barrier Function

This compound plays a crucial role in maintaining the integrity of the intestinal barrier. In vitro studies using Caco-2 cell monolayers have demonstrated that this compound, at physiological concentrations (0-4 mM), can enhance intestinal barrier function.[4][11] This is achieved by increasing transepithelial electrical resistance (TEER) and reducing paracellular permeability.[4][11] The mechanism appears to involve the activation of AMP-activated protein kinase (AMPK) and the assembly of tight junctions, rather than an increase in the expression of tight junction proteins.[4][11]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages.[3] In a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, this compound administration ameliorated inflammation.[3] Furthermore, valeric acid has been found to be negatively correlated with the disease severity of ulcerative colitis in humans.[12][13] The anti-inflammatory effects of this compound are mediated, in part, through the activation of G protein-coupled receptors GPR41 and GPR43 and the inhibition of histone deacetylases (HDACs).[13]

Role in the Gut-Brain Axis

This compound is an emerging player in the bidirectional communication between the gut and the brain.[1] It can cross the blood-brain barrier and exert neuroactive effects. A recent study in mice found that sodium this compound supplementation significantly reduced binge drinking behavior and blood alcohol levels.[14] This effect was associated with reduced anxiety-like behaviors and elevated levels of the neurotransmitter GABA in the brain, stool, and blood.[14] RNA sequencing of the amygdala in these mice revealed changes in gene expression related to neuroinflammation, neurotransmission, and mitochondrial function, suggesting that this compound influences multiple brain signaling pathways.[14]

Other Potential Roles

-

Antimicrobial activity: this compound contributes to the acidic environment of the colon, which can inhibit the growth of pathogenic bacteria like E. coli and Salmonella.[1]

-

Cancer: The role of SCFAs, including butyrate, in cancer has been investigated, with evidence suggesting they can act as tumor suppressors.[15] The specific role of this compound in cancer is an active area of research.

-

Radioprotection: Valeric acid has been shown to have a radioprotective effect, mitigating radiation-induced hematopoietic and intestinal injuries in animal models.[16]

Quantitative Data on this compound

The concentration of this compound in the gut and its effective concentrations in various experimental models are crucial for understanding its physiological relevance.

| Parameter | Value/Range | Context | Reference |

| Fecal this compound Concentration | ~2% of total SCFAs | Normal human stool | [2] |

| Fecal this compound in Skyr Consumers | Significantly higher at week 6 | Human study with daily drained yogurt consumption | [5][6][7] |

| In Vitro this compound Production | 6.2 ± 1.3 mM | Co-culture of M. elsdenii and S. thermophilus | [5][6][7] |

| Effective Concentration (Gut Barrier) | 0-4 mM | Caco-2 cell monolayer model | [4][11] |

| Effective Concentration (HDAC Inhibition) | 250 µM - 2.5 mM | CD8+ T cells | [3][8] |

| Effective Concentration (Anti-inflammatory) | 300 µM - 2 mM | CD4+ T cells and macrophages | [3][8] |

Experimental Protocols for Studying this compound

A variety of experimental approaches are employed to investigate the production and function of this compound.

Quantification of this compound

Accurate measurement of this compound concentrations in biological samples is fundamental.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the quantification of SCFAs, including this compound, in fecal samples.[17] The protocol typically involves sample homogenization, acidification, extraction with an organic solvent, and derivatization before analysis.[18]

-

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This method is also used for analyzing SCFA concentrations in fermentation supernatants and fecal samples.[6]

-

Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): A rapid diagnostic test using 3-nitrophenylhydrazine (B1228671) derivatization has been developed for measuring fecal butyrate and can be adapted for other SCFAs like this compound.[19]

In Vitro Fermentation Models

These models are invaluable for studying the microbial production of this compound under controlled conditions.

-

Batch Fermentations: Fecal microbiota from human donors are cultured in a medium containing specific substrates (e.g., lactose) to assess this compound production over time.[5][6][7]

-

Continuous Culture Models (Chemostats): These models, such as the PolyFermS system, allow for the long-term cultivation of complex gut microbial communities, enabling the study of ecological dynamics and metabolite production in a simulated colonic environment.[20][21]

Animal Models

Animal models are essential for investigating the in vivo effects of this compound on host physiology.

-

Rodent Models: Mice and rats are commonly used to study the effects of this compound on conditions such as colitis, alcohol consumption behavior, and radiation injury.[3][14][16] Administration of this compound can be through oral gavage, intraperitoneal injection, or supplementation in drinking water or feed.[3][14]

-

Piglet Models: Piglets are a relevant model for studying intestinal physiology and nutrient absorption due to their anatomical and physiological similarities to humans.[10][22]

Future Perspectives

The study of this compound is a rapidly evolving field with significant potential for therapeutic applications. Future research should focus on several key areas:

-

Elucidating the full range of this compound-producing bacteria and their metabolic pathways.

-

Investigating the synergistic or antagonistic effects of this compound with other SCFAs.

-

Conducting human clinical trials to validate the therapeutic potential of this compound for inflammatory bowel disease, alcohol use disorder, and other conditions.

-

Developing targeted strategies to modulate the gut microbiota to enhance this compound production.

Conclusion

This compound, a gut microbiota-derived SCFA, is a potent signaling molecule with diverse and beneficial effects on host health. Its role in maintaining gut barrier function, reducing inflammation, and modulating the gut-brain axis highlights its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering a valuable resource to stimulate further research into this promising metabolite. A deeper understanding of the mechanisms underlying this compound's functions will be critical for harnessing its potential to prevent and treat a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Comprehensive Stool Analysis / Parasitology - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound on intestinal barrier function in cultured Caco-2 epithelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Megasphaera contributes to lactate-driven this compound production in the human gut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Megasphaera contributes to lactate-driven this compound production in the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Members of Lachnospiraceae produce this compound and caproate in response to short-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioavailability of valproate after gastric and direct intestinal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. psypost.org [psypost.org]

- 15. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gut commensal derived-valeric acid protects against radiation injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Low Concentration of Fecal Valeric Acid at 1 Year of Age Is Linked with Eczema and Food Allergy at 13 Years of Age: Findings from a Swedish Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Identification of this compound as Carrying Capacity Modulator by Analyzing Lactiplantibacillus plantarum Colonization of Colonic Microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Dietary glycerides of this compound ameliorate diarrhea and impact intestinal physiology and serum biomarkers in weaned piglets infected with enterotoxigenic Escherichia coli F18 - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Functions of Sodium Valerate: A Technical Guide for Researchers

Abstract

Sodium valerate, a short-chain fatty acid and the sodium salt of valproic acid, is a compound of significant interest in the fields of neuroscience, oncology, and metabolic research. Initially established as an anticonvulsant and mood stabilizer, its therapeutic potential has expanded considerably due to its well-documented activity as a histone deacetylase (HDAC) inhibitor. This technical guide provides an in-depth exploration of the core biological functions of sodium this compound, intended for researchers, scientists, and professionals in drug development. The guide synthesizes current experimental evidence, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating molecular pathways and experimental workflows through comprehensive diagrams.

Introduction

Sodium this compound exerts a wide range of biological effects, primarily attributed to its multifaceted mechanisms of action. As a well-known anti-epileptic drug, its functions extend to neuroprotection, anti-cancer activity, and modulation of the gut microbiome. This guide will delve into the molecular underpinnings of these functions, providing a comprehensive resource for the scientific community.

Core Biological Functions and Mechanisms of Action

The biological activities of sodium this compound are diverse, impacting cellular processes at multiple levels. The following sections detail its primary functions and the underlying molecular mechanisms.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism through which sodium this compound exerts many of its biological effects is the inhibition of histone deacetylases (HDACs), particularly class I and IIa HDACs.[1] By inhibiting these enzymes, sodium this compound promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for increased access of transcription factors to DNA, thereby altering gene expression patterns. This epigenetic modulation is central to its anti-cancer and neuroprotective properties.

Neuroprotection and Anticonvulsant Activity

Sodium this compound's role in the central nervous system is well-established. Its anticonvulsant effects are attributed to multiple mechanisms, including the potentiation of GABAergic inhibition. It has been shown to increase the synthesis and release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, and inhibit its degradation.[2][3][4][5] Furthermore, sodium this compound can modulate voltage-gated sodium and calcium channels, which contributes to the stabilization of neuronal membranes and a reduction in neuronal excitability.[6]

Recent studies have also highlighted its neuroprotective effects in models of neurodegenerative diseases and ischemic injury.[7][8][9] This is partly due to its HDAC inhibitory activity, which can lead to the expression of neurotrophic factors and anti-apoptotic proteins.

Anti-Cancer Effects

Sodium this compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines and animal models.[10][11][12] Its primary anti-cancer mechanism is linked to its function as an HDAC inhibitor, which leads to:

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21, leading to arrest at the G1/S or G2/M phase.[10][11]

-

Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways, involving caspases such as caspase-3 and caspase-9.[10][11][13]

-

Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors.[14]

-

Induction of Differentiation: Promoting the differentiation of cancer cells, thereby reducing their proliferative capacity.

Modulation of the Gut Microbiome

Emerging research indicates that sodium this compound can influence the composition and function of the gut microbiome. Studies in animal models have shown that sodium this compound supplementation can alter the relative abundance of specific bacterial genera.[15] This modulation of the gut microbiota has been linked to behavioral effects, such as a reduction in alcohol consumption in mice.[15][16] The interplay between sodium this compound, the gut microbiome, and the gut-brain axis is a promising area of ongoing research.

Quantitative Data on Biological Functions

The following tables summarize key quantitative data from in vitro and in vivo studies on sodium this compound.

Table 1: In Vitro Anti-Cancer Effects of Sodium this compound

| Cell Line | Cancer Type | Parameter | Concentration/Dose | Effect | Reference |

| TFK-1 | Cholangiocarcinoma | Apoptosis Rate | 0.5 mM | 23% | [10] |

| TFK-1 | Cholangiocarcinoma | Apoptosis Rate | 8 mM | 70% | [10] |

| TFK-1 | Cholangiocarcinoma | Cell Cycle Arrest (G2/M) | Increasing conc. | 7.78% to 71.17% (24h) | [10] |

| QBC939 | Cholangiocarcinoma | Cell Cycle Arrest (G0/G1) | Increasing conc. | 63.07% to 91.82% (72h) | [10] |

| MCF-7 | Breast Cancer | Relative Cell Viability | 2.0 mmol/L (24h) | ~31% decrease | [11] |

| MCF-7 | Breast Cancer | Apoptosis Rate | 2.0 mmol/L (48h) | 8.32 ± 0.75% | [11] |

| HO8910 | Ovarian Cancer | Cell Proliferation | Increasing conc. | Dose-dependent decrease | [12] |

| BGC-823 | Gastric Cancer | Apoptosis Rate | 4.00 mmol/L (48h) | 20.4 ± 1.6% | [13] |

Table 2: In Vivo Effects of Sodium this compound

| Animal Model | Condition | Dose | Outcome | Quantitative Result | Reference |

| Mice (Xenograft) | Cholangiocarcinoma | 300 mg/kg/day (2 weeks) | Tumor Growth Inhibition | 20.73% reduction | [10] |

| ALS Mice (G86R) | Amyotrophic Lateral Sclerosis | Chronic treatment | Motor Neuron Loss | Completely prevented at day 105 | [17] |

| Rat (MCAO) | Focal Cerebral Ischemia | 300 mg/kg | Infarct Volume | Significantly reduced | [7][8] |

| Mice | Alcohol Consumption | Oral supplementation | Ethanol Consumption | 40% reduction | [15][16] |

| Mice | Alcohol Consumption | Oral supplementation | Blood Ethanol Level | 53% reduction | [15][16] |

| Rat | GABA Levels (Hippocampus) | 400 mg/kg | Extracellular GABA | ~200% of basal level | [3] |

| Human Volunteers | GABA Levels (Plasma) | 600 mg, t.i.d. (4 days) | Plasma GABA | ~90% increase | [2] |

Table 3: Clinical Trial Data for Sodium this compound

| Condition | Number of Patients | Dose | Outcome Measure | Result | Reference |

| Cancer-Related Neuropathic Pain | 19 | Not specified | Response Rate (Pain Score) | 55.6% | [18] |

| Painful Diabetic Neuropathy | 43 | Not specified | Pain Score Reduction | Significant improvement vs. placebo | [19] |

| Radicular Pain | 40 | 200 mg/day | VAS Score Reduction | Significant alleviation | [20] |

| High-Risk Oral Epithelial Dysplasia | 110 (planned) | 500 mg, b.i.d. | Composite (lesion size, grade, LOH) | Ongoing | [21][22][23][24][25] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in sodium this compound research.

In Vitro Cell Viability (MTT) Assay

Objective: To determine the effect of sodium this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, TFK-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sodium this compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of sodium this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of sodium this compound. Include a vehicle control (medium without sodium this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of sodium this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., TFK-1)

-

Sodium this compound solution for injection

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer sodium this compound (e.g., 300 mg/kg) or vehicle control intraperitoneally daily.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

Sodium this compound is a pharmacologically versatile compound with a growing list of biological functions. Its ability to act as an HDAC inhibitor provides a mechanistic basis for its therapeutic potential in a range of diseases, from epilepsy to cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the therapeutic properties of sodium this compound. Future research will likely continue to uncover new applications for this multifaceted molecule, particularly in the context of epigenetic regulation and the gut-brain axis.

References

- 1. Sodium Valproate-Induced Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increase of human plasma GABA by sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of sodium valproate on extracellular GABA and other amino acids in the rat ventral hippocampus: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute effects of sodium valproate and gamma-vinyl GABA on regional amino acid metabolism in the rat brain: incorporation of 2-[14C]glucose into amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium valproate enhancement of gamma-aminobutyric acid (GABA) inhibition: electrophysiological evidence for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of sodium valproate on hippocampal cell and volume, and cognitive function in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium valproate exerts neuroprotective effects in vivo through CREB-binding protein-dependent mechanisms but does not improve survival in an amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium Valproate Inhibits the Growth of Human Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role and possible molecular mechanism of valproic acid in the growth of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of sodium valproate on the growth of human ovarian cancer cell line HO8910 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Effect of valproate acid sodium on apoptosis of human gastric cancer cells and its mechanism study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium Valproate Enhances Semaphorin 3A-mediated Anti-angiogenesis and Tumor Growth Inhibition in Human Osteosarcoma Cells | Anticancer Research [ar.iiarjournals.org]

- 15. Short-chain fatty acid this compound reduces voluntary alcohol intake in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psypost.org [psypost.org]

- 17. Sodium Valproate Exerts Neuroprotective Effects In Vivo through CREB-Binding Protein-Dependent Mechanisms But Does Not Improve Survival in an Amyotrophic Lateral Sclerosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A phase II study to establish the efficacy and toxicity of sodium valproate in patients with cancer-related neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biomedicinej.com [biomedicinej.com]

- 21. SAVER: sodium valproate for the epigenetic reprogramming of high-risk oral epithelial dysplasia—a phase II randomised control trial study protocol - White Rose Research Online [eprints.whiterose.ac.uk]

- 22. isrctn.com [isrctn.com]

- 23. LCTC - Research [lctc.org.uk]

- 24. Search - NIHR Funding and Awards [fundingawards.nihr.ac.uk]

- 25. ISRCTN [isrctn.com]

Valeric Acid as a Short-Chain Fatty Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeric acid, also known as pentanoic acid, is a five-carbon short-chain fatty acid (SCFA) that is emerging as a significant modulator of physiological and pathological processes.[1][2] Primarily produced by the anaerobic fermentation of dietary fibers by the gut microbiota, valeric acid exerts its effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of G protein-coupled receptors (GPCRs), such as GPR41 and GPR43.[2][3] This technical guide provides a comprehensive overview of valeric acid, with a focus on its core functions, relevant experimental protocols, and quantitative data to support further research and drug development.

Introduction to Valeric Acid

Valeric acid is a straight-chain saturated fatty acid with the chemical formula C5H10O2.[2] While less abundant than other SCFAs like butyrate, it plays a crucial role in gut health, metabolic regulation, and cellular signaling.[3][4] It is naturally found in the plant Valeriana officinalis and is also a product of the gut microbiome, where its production is influenced by diet and the composition of the gut flora.[1][2]

Core Signaling Pathways

Valeric acid's biological activities are primarily mediated through two key signaling pathways:

Histone Deacetylase (HDAC) Inhibition

Valeric acid functions as an HDAC inhibitor, particularly targeting Class I HDACs.[3][5] By inhibiting HDACs, valeric acid promotes histone acetylation, leading to a more open chromatin structure and the transcriptional regulation of genes involved in processes such as cell cycle arrest, apoptosis, and inflammation.[2][3] This mechanism is central to its anti-cancer and anti-inflammatory properties.[2][6]

G Protein-Coupled Receptor (GPCR) Activation

Valeric acid is an agonist for the G protein-coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[3][7] These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue.[3][8] Activation of GPR41 and GPR43 by valeric acid can modulate immune responses, influence gut hormone secretion, and impact metabolic homeostasis.[2][3][9]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and properties of valeric acid.

Table 1: In Vitro Anti-Cancer Activity of Valeric Acid

| Cell Line | Cancer Type | Assay | IC50 (72h) | Reference |

| Hep3B | Hepatocellular Carcinoma | MTS | ~2 mM | [10] |

| SNU-449 | Hepatocellular Carcinoma | MTS | ~2 mM | [10] |

| HepG2 | Hepatocellular Carcinoma | MTS | ~4 mM | [10] |

| PC-3 | Prostate Cancer | MTS | Not specified | [11] |

| DU145 | Prostate Cancer | MTS | Not specified | [11] |

Table 2: Pharmacokinetic Parameters of Valeric Acid (In Silico Prediction)

| Parameter | Predicted Value | Significance | Reference |

| Bioavailability Score | 0.55 | Good oral bioavailability | [1] |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS applications | [1] |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | [1] |

| GI Absorption | High | Well-absorbed from the gut | [1] |

Table 3: Physiological Concentrations of Valeric Acid

| Sample Type | Organism | Concentration | Reference |

| Feces (1-year-old children) | Human | Median: 1.2 mmol/kg | [12] |

| Colon Content | Rat | ≈650 µM | |

| Systemic Blood | Rat | ≈0.4 µM |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assessment using MTS Assay

This protocol is adapted from studies investigating the anti-proliferative effects of valeric acid on cancer cell lines.[10][13][14]

Materials:

-

96-well plates

-

Cell culture medium

-

Valeric acid stock solution

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of valeric acid in culture medium. Remove the old medium from the wells and add 100 µL of the valeric acid solutions or control medium.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with valeric acid.[15][16][17]

Materials:

-

6-well plates

-

Cell culture medium

-

Valeric acid stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of valeric acid or control medium.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation: Wash the colonies with PBS and fix with methanol (B129727) for 15-20 minutes.

-

Staining: Stain the colonies with crystal violet solution for 20-30 minutes.

-

Washing: Gently wash the plates with water and allow them to air dry.

-

Quantification: Count the number of colonies (typically containing >50 cells) in each well.

HDAC Activity Assay

This colorimetric assay measures the inhibitory effect of valeric acid on HDAC activity.[11][18]

Materials:

-

HDAC Activity Assay Kit (e.g., from BioVision)

-

Nuclear extract from cells

-

Valeric acid

-

Microplate reader

Procedure:

-

Prepare Nuclear Extract: Isolate nuclear extracts from cells according to standard protocols.

-

Assay Setup: In a 96-well plate provided in the kit, add the assay buffer, the acetylated histone substrate, and the nuclear extract.

-

Inhibitor Addition: Add different concentrations of valeric acid or a known HDAC inhibitor (positive control) to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for the deacetylation reaction.

-

Developing Solution: Add the developing solution, which contains an antibody that recognizes the acetylated substrate.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Stop Solution and Measurement: Add the stop solution and measure the absorbance at 450 nm. A lower absorbance indicates higher HDAC activity (more deacetylation).

Quantification of Valeric Acid in Fecal Samples by Gas Chromatography (GC)

This method is used to determine the concentration of valeric acid and other SCFAs in fecal samples.[12][19][20]

Materials:

-

Fecal samples

-

Internal standard (e.g., 2-ethylbutyric acid)

-

Extraction solvent (e.g., diethyl ether)

-

Derivatization agent (optional)

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

-

Sample Preparation: Homogenize a known weight of fecal sample in acidified water containing the internal standard.

-

Extraction: Extract the SCFAs from the aqueous phase using an organic solvent like diethyl ether.

-

Derivatization (Optional): For increased volatility and sensitivity, the extracted SCFAs can be derivatized.

-

GC Analysis: Inject the sample into the GC. The SCFAs will be separated based on their boiling points and retention times.

-

Detection and Quantification: The FID or MS will detect the eluted compounds. The concentration of valeric acid is determined by comparing its peak area to that of the internal standard and a standard curve.

Conclusion

Valeric acid is a multifaceted short-chain fatty acid with significant potential in health and disease. Its ability to modulate key cellular processes through HDAC inhibition and GPCR activation makes it a compelling target for further investigation in the fields of oncology, immunology, and metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this promising gut microbial metabolite.

References

- 1. Prediction of Pharmacokinetics of Valeric Acid: Alternative Tool to Minimize Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bio-conferences.org [bio-conferences.org]

- 5. benthamscience.com [benthamscience.com]

- 6. Efficacy of Butyric and Valeric Acid Esters in a Necrotic Enteritis Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. criver.com [criver.com]

- 9. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Low Concentration of Fecal Valeric Acid at 1 Year of Age Is Linked with Eczema and Food Allergy at 13 Years of Age: Findings from a Swedish Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Colony Formation [protocols.io]

- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US8748451B2 - HDAC inhibitors and therapeutic methods of using same - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Treasury of Valerate: A Technical Guide to Its Natural Sources in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, and its various derivatives, collectively referred to as valerates, are short-chain fatty acids that have garnered significant scientific interest due to their diverse biological activities. While renowned for their role as precursors in the synthesis of flavors, fragrances, and pharmaceuticals, their natural occurrence in the plant kingdom is a subject of intensive research.[1][2] This technical guide provides an in-depth exploration of the botanical sources of valerate, with a particular focus on the quantitative distribution of these compounds within different plant species and tissues. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of valerates and presents a visualization of their biosynthetic and signaling pathways. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and exploitation of these valuable natural products.

The most prominent and well-documented natural source of this compound and its derivatives is the perennial flowering plant Valeriana officinalis, commonly known as valerian.[1] The roots and rhizomes of this plant are rich in a variety of sesquiterpenoids, including the pharmacologically significant valerenic acid and its derivatives, such as acetoxyvalerenic acid and hydroxyvalerenic acid.[3][4] Other notable plant sources include Nardostachys jatamansi (Spikenard) and species from the Angelica genus, such as Angelica archangelica.[5][6] This guide will delve into the specifics of this compound content within these key botanical sources.

Quantitative Analysis of Valerates in Plant Species

The concentration of valeric acid and its derivatives can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions.[7] The following tables summarize the quantitative data available in the scientific literature for key plant sources.

Table 1: Valerenic Acid and its Derivatives in Valeriana Species

| Plant Species | Plant Part | Compound | Concentration (% w/w) | Reference |

| Valeriana officinalis | Roots | Total Valerenic Acids | 0.05 - 0.9 | [8] |

| Valeriana officinalis | Roots | Valerenic Acid | 0.075 | [5] |

| Valeriana sisymbriifolia | Roots | Valerenic Acid | 0.020 | [5] |

| Valeriana alliariifolia | Roots & Rhizomes | Total Valerenic Acid Derivatives | Not specified, but present | [8] |

| Valeriana jatamansi | Rhizomes | Valerenic Acid | Present, quantifiable by HPTLC | [9] |

Table 2: this compound Compounds in Nardostachys jatamansi

| Plant Part | Compound | Concentration (% of extract) | Reference |

| Rhizomes | Valeric Acid | Present, enhanced by MAE | [10] |

| Rhizomes | Valerenal | Present, enhanced by MAE | [10] |

Table 3: Valeric and Angelic Acid in Angelica Species

| Plant Species | Plant Part | Compound | Presence | Reference | | :--- | :--- | :--- | :--- | | Angelica archangelica | Roots | Valeric Acid | Present |[6] | | Angelica archangelica | Roots | Angelic Acid | Present |[11] | | Angelica glauca | Roots | Valeric Acid | Present |[6] | | Angelica glauca | Roots | Angelic Acid | Present |[6] |

Experimental Protocols

Accurate quantification of valerates in plant matrices requires robust and validated analytical methodologies. This section details common experimental protocols for the extraction and analysis of these compounds.

Protocol 1: Supercritical Fluid Extraction (SFE) of Valerenic Acids from Valeriana officinalis Roots

Supercritical fluid extraction using carbon dioxide (CO₂) is an efficient and environmentally friendly method for extracting valerenic acids.[12][13][14]

Methodology:

-

Sample Preparation: Grind dried valerian roots to a fine powder to increase the surface area for extraction.

-

Extraction Vessel: Pack the ground root material into a stainless-steel extraction vessel.

-

SFE System Parameters:

-

Supercritical Fluid: Carbon dioxide (CO₂).

-

Pressure: 10-20 MPa.[14]

-

Temperature: 40-50°C.[14]

-

Flow Rate: Approximately 2 mL/min.[15]

-

Modifier (Optional): 5% ethanol (B145695) or methanol (B129727) can be added to the CO₂ to increase the extraction yield.[14]

-

-

Extraction Process: Pass the supercritical CO₂ through the packed bed of plant material for a defined period (e.g., 20-30 minutes).[14]

-

Collection: Depressurize the CO₂ in a collection vessel, causing the valerenic acids to precipitate.

-

Post-Extraction: Dry the collected extract under a vacuum to remove any residual moisture or co-solvent.[15]

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of Valerenic Acid

HPTLC is a simple, rapid, and cost-effective method for the quantification of valerenic acid in plant extracts.[9]

Methodology:

-

Sample and Standard Preparation:

-

Chromatography:

-

Stationary Phase: Pre-coated silica (B1680970) gel 60F₂₅₄ HPTLC plates.[9]

-

Mobile Phase: A ternary mixture of hexane:ethyl acetate:acetic acid (80:20:0.5 v/v/v).[9]

-

-

Application: Apply the sample and standard solutions to the HPTLC plate as bands.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

Derivatization: After development, dry the plate and spray with an anisaldehyde-sulfuric acid reagent.[9] Heat the plate to visualize the spots.

-

Densitometric Analysis: Quantify the valerenic acid by scanning the plate with a densitometer at a specific wavelength (e.g., 700 nm in absorption-reflectance mode).[9]

-

Calibration: Construct a calibration curve using the peak areas of the valerenic acid standard at different concentrations.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Valerenic Acids Analysis

HPLC is a widely used and highly accurate method for the separation and quantification of valerenic acid and its derivatives.[16][17][18]

Methodology:

-

Sample Preparation:

-

HPLC System:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.5% phosphoric acid).[18]

-

Detector: UV detector set at a wavelength suitable for valerenic acids (e.g., 220 nm).[18]

-

-

Analysis:

-

Inject the prepared sample and standard solutions into the HPLC system.

-

Identify the peaks corresponding to valerenic acid, acetoxyvalerenic acid, and hydroxyvalerenic acid based on their retention times compared to standards.

-

Quantify the compounds by comparing their peak areas to a calibration curve generated from known concentrations of the standards.

-

Protocol 4: Gas Chromatography (GC) for Analysis of this compound Esters in Essential Oils

GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is ideal for the analysis of volatile this compound esters found in essential oils.[19][20][21]

Methodology:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent like cyclohexane (B81311) (e.g., 1:200).[19]

-

GC System:

-

Temperature Program: Use a temperature gradient to separate the volatile compounds. For example, start at a lower temperature and ramp up to a higher temperature.

-

Analysis:

-

Inject the diluted essential oil into the GC.

-

Identify the this compound esters based on their retention times and, if using MS, their mass spectra.

-

Quantify the compounds using the peak normalization method with an FID or by creating a calibration curve with standards.[21]

-

Biosynthetic and Signaling Pathways

Biosynthesis of Valerenic Acid

Valerenic acid is a sesquiterpenoid, and its biosynthesis originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), a C15 intermediate.[22][23] The biosynthesis of valerenic acid from FPP involves a series of enzymatic steps, including the action of terpene synthases and cytochrome P450 monooxygenases.[22][24][25]

References

- 1. Valeric acid - Wikipedia [en.wikipedia.org]

- 2. metabolon.com [metabolon.com]

- 3. Valeriana - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pjps.pk [pjps.pk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 11. benchchem.com [benchchem.com]

- 12. ANALYSIS OF SUPERCRITICAL FLUID EXTRACTS OF VALERIAN ROOTS BY COMBINED CHROMATOGRAPHY/MASS SPECTROMETRY | International Society for Horticultural Science [ishs.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. data.epo.org [data.epo.org]

- 16. storage.googleapis.com [storage.googleapis.com]

- 17. Stability control of valerian ground material and extracts: a new HPLC-method for the routine quantification of valerenic acids and lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. academics.su.edu.krd [academics.su.edu.krd]

- 21. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 24. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biosynthesis of valerenic acid by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Valerate as an Epigenetic Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerate, and its more commonly studied form valproic acid (VPA), is a short-chain fatty acid that has garnered significant attention for its role as an epigenetic modulator.[1][2] Primarily recognized for its function as a histone deacetylase (HDAC) inhibitor, this compound instigates changes in chromatin architecture, leading to the modulation of gene expression.[3][4] This activity underlies its therapeutic potential in a range of diseases, including neurological disorders and cancer.[1][3][5] This technical guide provides an in-depth overview of the core mechanisms of this compound, quantitative data on its enzymatic inhibition, detailed experimental protocols for its study, and a discussion of its impact on gene regulation.

Introduction to Epigenetic Modulation and HDACs

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[6][7][8] A primary mechanism of epigenetic regulation is the post-translational modification of histone proteins.[9][10] Histones are proteins that package DNA into a compact structure called chromatin.[9][11] The accessibility of this DNA for transcription is largely dictated by the chromatin state. A condensed, tightly packed structure (heterochromatin) is generally associated with transcriptional silencing, while a more open, relaxed structure (euchromatin) allows for active gene expression.[4][9][11]

Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzyme families that control the acetylation state of lysine (B10760008) residues on histone tails.[4][9][11] HATs add acetyl groups, neutralizing the positive charge of lysines and loosening the interaction between histones and DNA, which promotes transcription.[9] Conversely, HDACs remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[4][9][11] Dysregulation of HDAC activity is implicated in the pathology of various diseases, including cancer, making HDACs a compelling therapeutic target.[5][12][13][14]

Mechanism of Action: this compound as an HDAC Inhibitor

This compound functions as a direct inhibitor of histone deacetylases.[2][3][6][15] By blocking the catalytic activity of HDAC enzymes, this compound prevents the removal of acetyl groups from histones.[1][3] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more open chromatin structure and the subsequent activation or de-repression of gene transcription.[3][4] this compound has been shown to preferentially inhibit Class I HDACs (HDAC1, 2, 3, and 8) and, to a lesser extent, Class IIa HDACs.[1][3][13][16] Some studies also indicate that VPA can induce the proteasomal degradation of specific HDAC isoforms, such as HDAC2, representing another layer of its modulatory activity.[1]

Quantitative Data: Inhibitory Activity of Valproic Acid (VPA)

The potency of VPA as an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). VPA demonstrates selectivity for Class I HDACs. The IC50 values can vary depending on the specific isoform and the assay conditions.

| HDAC Isoform | Class | IC50 Value (mM) | Notes |

| HDAC1 | I | ~0.4 - 1.12 | Potently inhibited.[13][17] |

| HDAC2 | I | ~0.5 - 1.0 | Potently inhibited; VPA may also induce its degradation.[1][3] |

| HDAC3 | I | >1.0 | Less sensitive than HDAC1/2. |

| HDAC5 | IIa | ~2.8 | Significantly less sensitive than Class I HDACs.[3] |

| HDAC6 | IIb | ~2.4 | Significantly less sensitive than Class I HDACs.[3] |

| HDAC7 | IIa | Weakly Inhibited | VPA is a less effective inhibitor for this isoform.[15] |

| HDAC8 | I | Weakly Inhibited | Generally less sensitive than other Class I HDACs. |

Note: Data are compiled from multiple studies and represent approximate values. VPA is the salt form of this compound and is used interchangeably in much of the literature.

Impact on Gene Expression

By inducing histone hyperacetylation, this compound treatment leads to widespread changes in gene expression. Microarray and RNA-sequencing analyses have shown that VPA can significantly alter the transcriptome, up-regulating and down-regulating hundreds of genes.[6][18][19] The specific genes affected are cell-type dependent but often relate to cell cycle control, apoptosis, differentiation, and neuronal function.

Examples of Genes Regulated by Valproic Acid:

-

Upregulated:

-

CDKN1A (p21): A cell cycle inhibitor, its upregulation can lead to growth arrest.

-

BDNF (Brain-Derived Neurotrophic Factor): Important for neuronal survival and growth.[6]

-

GABA(A) Receptor Subunits (e.g., alpha4): Involved in inhibitory neurotransmission.[6]

-

WNT6: A signaling molecule involved in developmental pathways.

-

Apoptosis-related genes: VPA can upregulate genes that promote programmed cell death in cancer cells.

-

-

Downregulated:

-

GAD65 and GAD67: Enzymes responsible for GABA synthesis.[6]

-

KCC2: A potassium-chloride cotransporter crucial for inhibitory neurotransmission.[6]

-

LAIR1: An inhibitory receptor found on immune cells.[12]

-

Genes involved in transcriptional regulation (e.g., Folr1, Gtf2i): Alterations in these can have broad downstream effects.

-

Experimental Protocols

Protocol for Measuring Histone Acetylation by Western Blot

This protocol provides a method to assess the global changes in histone acetylation in cultured cells following treatment with this compound.

Methodology:

-

Cell Treatment: Culture cells to desired confluency. Treat experimental groups with this compound (e.g., 0.5-2 mM) and a control group with a vehicle (e.g., sterile water or media) for a specified time (e.g., 12-24 hours).

-

Histone Extraction:

-

Harvest cells by scraping or trypsinization and wash with cold PBS.

-

Lyse the cells in a hypotonic buffer to isolate nuclei.

-

Perform acid extraction of histones from the nuclear pellet using cold 0.2 M H₂SO₄.

-

Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the BCA assay.

-

Gel Electrophoresis (SDS-PAGE):

-

Dilute 5-15 µg of histone extract in sample buffer.

-

Heat samples at 95°C for 5 minutes.

-

Load samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve low molecular weight histones.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a nitrocellulose or PVDF membrane with a 0.2 µm pore size, which is optimal for retaining small histone proteins.

-

Confirm transfer efficiency using Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

To normalize for loading, the same blot can be stripped and re-probed with an antibody for a total histone (e.g., anti-Histone H3) or another loading control like β-actin.

-

Protocol for In Vitro HDAC Activity Assay

This colorimetric or fluorometric assay measures the enzymatic activity of HDACs in a cell lysate or with a purified enzyme and can be used to determine the IC50 of this compound.

Methodology:

-

Prepare HDAC Source: Use either a commercial purified HDAC enzyme or prepare a nuclear extract from cultured cells.

-

Reaction Setup:

-

In a 96-well plate, add HDAC assay buffer.

-

Add the HDAC enzyme source to each well (except for 'no enzyme' controls).

-

Add various concentrations of this compound (or other test inhibitors) to the appropriate wells. Include a 'no inhibitor' control.

-

-

Substrate Addition: Add a commercially available acetylated substrate. This is often a peptide with an attached fluorophore or chromophore that is released upon deacetylation and subsequent developer addition.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the deacetylation reaction to occur.

-

Developing: Add the developer solution, which contains a protease (like trypsin) that cleaves the deacetylated substrate, releasing the signaling molecule. Incubate for another 15-30 minutes.

-

Measurement: Read the fluorescence (e.g., Ex/Em = 390/460 nm) or absorbance (e.g., 450 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background reading from the 'no enzyme' control.

-

Calculate the percentage of HDAC activity for each this compound concentration relative to the 'no inhibitor' control.

-

Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

-

Conclusion and Future Directions

This compound is a well-established epigenetic modulator that exerts its primary effects through the inhibition of Class I histone deacetylases. This action leads to histone hyperacetylation, chromatin relaxation, and significant changes in the expression of genes critical to cell fate. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate and harness the epigenetic properties of this compound. Its broad impact on gene regulation continues to make it a valuable tool in basic research and a compound of interest for therapeutic strategies in oncology and neurology. Future research will likely focus on elucidating the full spectrum of its non-histone protein targets and developing more isoform-selective this compound analogs to improve therapeutic efficacy and minimize off-target effects.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pure.eur.nl [pure.eur.nl]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Histone western blot protocol | Abcam [abcam.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 18. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Valerate Biosynthesis in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerate, a five-carbon short-chain fatty acid, is a significant product of anaerobic bacterial metabolism, particularly within the gut microbiome. Its physiological effects and potential as a platform chemical have garnered increasing interest in the scientific and industrial communities. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathways in bacteria, focusing on the reverse β-oxidation cycle and engineered synthetic routes. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Core Biosynthetic Pathways

Bacteria primarily synthesize this compound through two main routes: the reverse β-oxidation pathway, which elongates a propionate-derived precursor, and engineered pathways that convert amino acids like L-lysine into this compound or its precursors.

The Reverse β-Oxidation Pathway

This pathway is a reversal of the fatty acid degradation cycle and is a key route for chain elongation of carboxylic acids in anaerobic bacteria such as Clostridium species and members of the Lachnospiraceae family.[1] The synthesis of this compound via this pathway commences with the condensation of propionyl-CoA and acetyl-CoA.

The key enzymatic steps are:

-

Thiolase (Acetyl-CoA C-acyltransferase, EC 2.3.1.16): Catalyzes the initial Claisen condensation reaction between propionyl-CoA and acetyl-CoA to form 3-ketovaleryl-CoA.[2][3] The substrate specificity of the thiolase is a critical factor in determining the final product.[4]

-

3-Hydroxyacyl-CoA Dehydrogenase (HADH, EC 1.1.1.35): Reduces 3-ketovaleryl-CoA to 3-hydroxyvaleryl-CoA, utilizing NADH as a reductant.[5][6]

-

Enoyl-CoA Hydratase (Crotonase): Dehydrates 3-hydroxyvaleryl-CoA to form pentenoyl-CoA.

-

Enoyl-CoA Reductase: Reduces pentenoyl-CoA to valeryl-CoA, typically using NADH.

-

Phosphate (B84403) Butyryltransferase and Butyrate Kinase (or other CoA transferases): These enzymes are involved in the final step of converting valeryl-CoA to this compound, often with the concomitant production of ATP.

The overall pathway can be visualized as follows:

Engineered 5-Aminothis compound (5AVA) Pathway

Metabolic engineering has enabled the production of 5-aminothis compound (5AVA), a precursor to this compound and a valuable platform chemical in its own right, in organisms like Escherichia coli. One such pathway starts from L-lysine.[1][7]

The key enzymatic steps in a common engineered pathway are:

-

Lysine 2-monooxygenase (DavB): Oxidizes L-lysine to an intermediate.

-

δ-Aminovaleramidase (DavA): Converts the intermediate to 5-aminothis compound.

Further enzymatic steps would be required to deaminate and reduce 5AVA to yield this compound.

Quantitative Data

The production of this compound and its precursors is highly dependent on the bacterial strain, substrate availability, and culture conditions. The following tables summarize key quantitative data from various studies.

Table 1: Production of 5-Aminothis compound in Engineered E. coli

| Strain | Genes Expressed | Substrate(s) | Culture Conditions | Product Titer (g/L) | Reference |

| E. coli WL3110 | davA, davB from P. putida | 20 g/L glucose, 10 g/L L-lysine | Batch culture | 3.6 | [7] |

| E. coli XQ56 | davA, davB from P. putida | Glucose | Fed-batch culture | 0.5 | [7] |

| E. coli WL3110 | davA, davB, gabT, gabD from P. putida | 20 g/L glucose, 10 g/L L-lysine, 10 g/L α-ketoglutarate | Batch culture | 1.7 (glutarate) | [7] |

Table 2: this compound Production by Gut Microbiota

| Condition | Key Observations | This compound Concentration | Reference |

| CDI Chemostat Model (post-clindamycin) | Depletion of this compound | Low (specific values not provided) | [8][9] |

| CDI Chemostat Model (post-FMT) | Restoration of this compound levels | Increased significantly | [8][9] |

| C. difficile Batch Culture | Inhibition of vegetative growth | ≥ 2-4 mM | [8] |

| Stool from recurrent CDI patients (pre-FMT) | Depleted this compound levels | Lower than healthy donors | [9] |

| Stool from recurrent CDI patients (post-FMT) | Restored this compound levels | Similar to healthy donors | [9] |

Table 3: Kinetic Parameters of Key Enzymes in Reverse β-Oxidation

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | C4-C16 L-3-hydroxyacyl-CoAs | Varies with chain length | Varies with chain length | [5][10] |

| Acetoacetyl-CoA Thiolase | E. coli | Acetoacetyl-CoA | - | Specific for acetoacetyl-CoA | [3][11] |

| Acetoacetyl-CoA Thiolase | E. coli | C4-C16 β-ketoacyl-CoAs | - | Optimal with medium-chain substrates | [3][11] |

Note: Specific kinetic data for the enzymes of the this compound biosynthesis pathway with their respective substrates (e.g., propionyl-CoA, 3-ketovaleryl-CoA) are not extensively reported in the literature and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Anaerobic Cultivation of this compound-Producing Bacteria

Objective: To cultivate obligate anaerobic bacteria, such as Clostridium species, for the production and analysis of this compound.

Materials:

-

Anaerobic chamber or anaerobic jars with gas packs (e.g., GasPak™)

-

Pre-reduced, anaerobically sterilized (PRAS) media (e.g., chopped meat-glucose broth, thioglycollate broth)

-

Resazurin (as a redox indicator)

-

Reducing agents (e.g., cysteine-HCl, sodium sulfide)

-

Gas-tight syringes and needles

-

Serum bottles with butyl rubber stoppers and aluminum crimp seals

Protocol:

-

Media Preparation: Prepare the desired culture medium. For strict anaerobes, the medium should be boiled to drive off dissolved oxygen and then cooled under a stream of oxygen-free gas (e.g., N2 or a mixture of N2, H2, and CO2). Add a reducing agent and resazurin. The medium is ready for use when it is colorless (indicating a reduced state).

-

Inoculation: Perform all manipulations within an anaerobic chamber or using anaerobic techniques with gas-tight syringes. Inoculate the PRAS medium with the bacterial culture.

-

Incubation: Incubate the cultures at the optimal temperature for the specific bacterium (typically 37°C for gut microbes) under anaerobic conditions. For anaerobic jars, activate the gas pack according to the manufacturer's instructions.

-

Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) using a spectrophotometer, taking care to minimize oxygen exposure.

-

Sampling: At desired time points, aseptically withdraw samples from the culture for metabolite analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound and other short-chain fatty acids (SCFAs) in bacterial culture supernatants or biological samples.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a fused-silica capillary column with a polar stationary phase)

-

Internal standards (e.g., deuterated valeric acid)

-

Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)

-

Acidifying agent (e.g., hydrochloric acid or sulfuric acid)

-

Derivatizing agent (optional, e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

Protocol:

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant.

-

To a known volume of supernatant, add a known amount of the internal standard.

-

Acidify the sample to a pH of ~2 with the acidifying agent to protonate the SCFAs.

-

Extract the SCFAs with an organic solvent. Vortex thoroughly and then centrifuge to separate the phases.

-

Carefully transfer the organic layer to a new vial.

-

-

(Optional) Derivatization: If derivatization is required to improve volatility and chromatographic performance, add the derivatizing agent and incubate according to the manufacturer's protocol.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the SCFAs.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their internal standards.

-

-

Quantification: Create a calibration curve using standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Purification of Recombinant Thiolase from E. coli

Objective: To purify a recombinant thiolase enzyme for in vitro characterization.

Materials:

-

E. coli strain overexpressing a tagged (e.g., His-tagged) thiolase.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).

-

Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

Affinity chromatography column (e.g., Ni-NTA agarose).

-

SDS-PAGE equipment and reagents.

Protocol:

-

Cell Lysis:

-

Harvest the E. coli cells expressing the recombinant thiolase by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto the pre-equilibrated affinity chromatography column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the tagged thiolase from the column using the elution buffer.

-

-

Purity Analysis:

-

Analyze the collected fractions by SDS-PAGE to assess the purity of the enzyme.

-

Pool the fractions containing the purified thiolase.

-

-

Buffer Exchange: If necessary, exchange the buffer of the purified enzyme using dialysis or a desalting column into a buffer suitable for storage and subsequent assays.

Enzyme Activity Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

Objective: To determine the enzymatic activity of HADH.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

NADH stock solution.

-

Acetoacetyl-CoA (as the substrate for the reverse reaction).

-

Purified HADH enzyme.

Protocol (for the reverse reaction):

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NADH to a final concentration of approximately 0.1-0.2 mM.

-

Substrate Addition: Add acetoacetyl-CoA to the desired final concentration.

-

Equilibration: Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate Reaction: Start the reaction by adding a small volume of the HADH enzyme solution.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Metabolic Engineering and Synthetic Biology Workflows

The production of this compound and its precursors can be enhanced through metabolic engineering strategies. A typical workflow involves the following steps:

Gene Knockout in Clostridium Species

Gene knockouts in Clostridium species are challenging but can be achieved using systems like the TargeTron™ Gene Knockout System, which utilizes mobile group II introns, or CRISPR-Cas9 based methods.[2][12][13][14][15]

General TargeTron™ Protocol Outline:

-

Target Site Identification: Identify a suitable insertion site within the target gene using a computational algorithm.

-

Intron Retargeting: Modify the intron RNA template to recognize the target DNA sequence via PCR-based methods.

-

Vector Construction: Clone the retargeted intron into a shuttle vector that can be transferred to the target Clostridium strain.

-

Transformation/Conjugation: Introduce the vector into the Clostridium strain, often via electroporation or conjugation from an E. coli donor.

-

Selection and Screening: Select for transformants and screen for intron insertion into the target gene using PCR and sequencing.

Conclusion

The biosynthesis of this compound in bacteria is a complex and fascinating area of metabolism with significant implications for human health and biotechnology. The reverse β-oxidation pathway is a central route for its natural production, while metabolic engineering offers promising avenues for the synthesis of this compound and its precursors from renewable feedstocks. This guide has provided a comprehensive overview of the core pathways, available quantitative data, and detailed experimental protocols to aid researchers in this field. Further investigation into the enzyme kinetics and regulatory mechanisms of these pathways will be crucial for unlocking their full potential for targeted therapeutic and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Gene Knockout System Using Mobile Group II Introns (Targetron) and Genetic Disruption of Acid Production Pathways in Clostridium beijerinckii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiolases of Escherichia coli: purification and chain length specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. Metabolic engineering of Escherichia coli for the production of 5-aminothis compound and glutarate as C5 platform chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting Growth of Clostridioides difficile by Restoring this compound, Produced by the Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting Growth of Clostridioides difficile by Restoring this compound, Produced by the Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiolases of Escherichia coli: purification and chain length specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clostridial Genetics: Genetic Manipulation of the Pathogenic Clostridia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. plasmidvectors.com [plasmidvectors.com]

- 14. Frontiers | Refined control of CRISPR-Cas9 gene editing in Clostridium sporogenes: the creation of recombinant strains for therapeutic applications [frontiersin.org]

- 15. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Chemical Properties of Valerate Esters

For Researchers, Scientists, and Drug Development Professionals